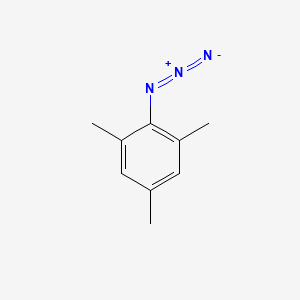

2,4,6-Trimethylphenylazide

Übersicht

Beschreibung

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis

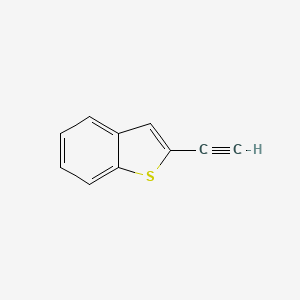

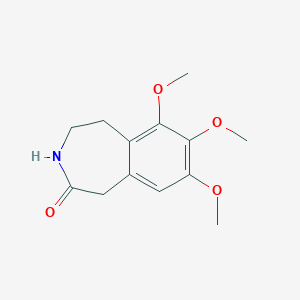

The 2,4,6-Trimethylphenylazide molecule contains a total of 23 bond(s) including 12 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), and 1 six-membered ring .Wissenschaftliche Forschungsanwendungen

Hydrogenation Agent

2,4,6-Trimethylbenzenesulphonyl hydrazide (MSH), a derivative of 2,4,6-Trimethylphenylazide, has been found to be an effective hydrogenating agent. It demonstrates significant utility in the hydrogenation of azobenzene and various olefins, showing promising applications in organic synthesis and reduction reactions (Cusack et al., 1976).

Catalyst in Asymmetric Synthesis

The reaction of phenyl(2,4,6-trimethylphenyl)phosphine with benzoquinones, catalyzed by a chiral phosphapalladacycle complex, produces high enantioselectivity. This process creates an intermediate that is convertible into various phosphines and derivatives with high enantiomeric purity, indicating its significant role in asymmetric synthesis (Huang et al., 2014).

3D Printing in Pharmaceutical Applications

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is used as a photo-initiator in the stereolithography (SLA) 3D printing of oral modified-release dosage forms. This highlights its application in the innovative field of drug delivery, specifically in the creation of drug-loaded tablets with tailored release profiles (Wang et al., 2016).

Antioxidant and Polymerization Inhibitor

2,4,6-Trimethylphenol, related to 2,4,6-Trimethylphenylazide, has been studied for its role as an antioxidant and polymerization inhibitor. This compound's thermochemical and kinetic properties make it an effective agent in preventing oxidative damage and uncontrolled polymerization (Lucarini et al., 2001).

Photolysis and Radical Formation

Studies on 2,4,6-trimethylbenzoyldiphenylphosphine oxide have revealed insights into its photodecomposition under UV curing conditions. This research provides valuable information on the rate of formation and identity of photodecomposition products, essential for understanding the photochemical behavior of similar compounds (Baxter et al., 1988).

Photodecarboxylation in Polyethylene Films

The photoreaction of 2,4,6-trimethylphenyl esters in polyethylene films has been studied, revealing that photodecarboxylation is the exclusive reaction pathway. This research provides insights into the media's influence on controlling the conformations and photoreactions of aryl esters (Mori et al., 2003).

Spectral Luminescent Properties

2-aryl-5-(2,4,6-trimethylphenyl)-1Н-1,3,4-oxadiazoles, derived from 2,4,6-trimethylphenylazide, exhibit specific spectral luminescent properties. These properties are crucial for applications in optoelectronics and materials science, particularly in luminescence studies (Artyushkina et al., 2017).

Eigenschaften

IUPAC Name |

2-azido-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-7(2)9(11-12-10)8(3)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOHHRQEKATAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161950 | |

| Record name | Benzene, 2-azido-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylphenylazide | |

CAS RN |

14213-00-4 | |

| Record name | Benzene, 2-azido-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014213004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B3378338.png)

![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride](/img/structure/B3378379.png)

![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride](/img/structure/B3378387.png)